3-(Chloromethyl)pyrido[2,3-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-(chloromethyl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H6ClN3/c9-4-6-5-11-7-2-1-3-10-8(7)12-6/h1-3,5H,4H2 |
InChI Key |
QVZICWIHRWYZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2N=C1)CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloromethyl Pyrido 2,3 B Pyrazine and Its Analogues
Strategic Approaches to the Pyrido[2,3-b]pyrazine (B189457) Core
The formation of the bicyclic pyrido[2,3-b]pyrazine ring system is the foundational step in the synthesis of the target compound. Various methodologies have been developed, ranging from classical condensation reactions to more modern multicomponent and green chemistry approaches.
Cyclocondensation Reactions in Pyrido[2,3-b]pyrazine Formation
A primary and widely employed method for constructing the pyrido[2,3-b]pyrazine core is the cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. In the context of pyrido[2,3-b]pyrazines, this typically involves the reaction of 2,3-diaminopyridine (B105623) with an appropriate α-dicarbonyl compound.
This reaction proceeds via a double condensation mechanism, forming the pyrazine (B50134) ring fused to the pyridine (B92270) core. The choice of the α-dicarbonyl reactant is crucial as it determines the substitution pattern at the 2- and 3-positions of the resulting pyrido[2,3-b]pyrazine. For instance, the reaction of 2,3-diaminopyridine with various arylglyoxals has been shown to produce 3-arylpyrido[2,3-b]pyrazines in good to excellent yields. The reaction is typically carried out in solvents like dimethylformamide (DMF) or ethanol (B145695) at elevated temperatures. Research has indicated that the amino group at the 3-position of 2,3-diaminopyridine is more nucleophilic and is believed to initiate the condensation with the more electrophilic formyl group of the arylglyoxal.
| Arylglyoxal (Ar-CO-CHO) | Solvent | Temperature (°C) | Yield (%) |
| Phenylglyoxal | DMF/Ethanol | 90 | 92 |
| 4-Methylphenylglyoxal | DMF/Ethanol | 90 | 95 |
| 4-Methoxyphenylglyoxal | DMF/Ethanol | 90 | 90 |
| 4-Chlorophenylglyoxal | DMF/Ethanol | 90 | 85 |
| 4-Bromophenylglyoxal | DMF/Ethanol | 90 | 88 |
| 4-Nitrophenylglyoxal | DMF/Ethanol | 90 | 69 |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like pyrido[2,3-b]pyrazine derivatives in a single step from three or more starting materials. These reactions are characterized by high atom economy and operational simplicity.
A notable example is the three-component synthesis of indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivatives. ikm.org.mynih.govrsc.org This reaction involves the condensation of a substituted aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol. ikm.org.mynih.govrsc.org This methodology provides access to a range of substituted pyrido[2,3-b]pyrazine analogues with good to excellent yields. ikm.org.mynih.govrsc.org
| Aromatic Aldehyde | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | p-TSA (20 mol%) | Ethanol | 85 |
| 4-Methoxybenzaldehyde | p-TSA (20 mol%) | Ethanol | 89 |
| 4-Chlorobenzaldehyde | p-TSA (20 mol%) | Ethanol | 86 |
| 4-Hydroxybenzaldehyde | p-TSA (20 mol%) | Ethanol | 82 |
Green Chemistry Principles in Pyrido[2,3-b]pyrazine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of greener solvents, catalysts, and energy sources.
Microwave-assisted synthesis has emerged as a valuable green chemistry tool. The synthesis of 7-substituted pyrido[2,3-b]pyrazines has been successfully achieved under microwave irradiation without the use of solvents or catalysts. ikm.org.my This method offers significant advantages, including shorter reaction times and good product yields. For example, the reaction of 2,3-diaminopyridine with various α-dicarbonyl compounds under microwave irradiation provides the corresponding pyrido[2,3-b]pyrazines efficiently. ikm.org.my
Furthermore, the use of biodegradable and renewable catalysts is a key aspect of green chemistry. While not yet reported specifically for pyrido[2,3-b]pyrazines, the synthesis of the related pyrido[2,3-d]pyrimidine (B1209978) derivatives has been accomplished using lactic acid as a green and eco-friendly catalyst under solvent-free conditions. niscpr.res.in This suggests a promising avenue for the development of more sustainable synthetic routes to pyrido[2,3-b]pyrazines.
Introduction of the Chloromethyl Moiety: Specific Halogenation Techniques
Once the pyrido[2,3-b]pyrazine core is assembled, the next crucial step is the introduction of the chloromethyl group at the 3-position. This can be achieved through direct chloromethylation or by the transformation of a suitable precursor.
Direct Chloromethylation Methods
Direct chloromethylation of aromatic and heteroaromatic rings is typically achieved through electrophilic substitution reactions, such as the Blanc chloromethylation. This reaction traditionally uses formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride.
However, the direct chloromethylation of the pyrido[2,3-b]pyrazine ring system is challenging. The presence of two nitrogen atoms in the pyrazine ring and one in the pyridine ring makes the heterocyclic system electron-deficient. This deactivation of the ring system renders it less susceptible to electrophilic attack, making standard electrophilic substitution reactions like the Blanc chloromethylation difficult. There is a lack of specific literature examples of the successful direct chloromethylation of the parent pyrido[2,3-b]pyrazine.
Transformation of Precursors to Chloromethyl Derivatives
A more viable and commonly employed strategy for introducing a chloromethyl group onto the pyrido[2,3-b]pyrazine core involves the chemical transformation of a pre-installed functional group at the 3-position. This two-step approach involves first synthesizing a 3-substituted pyrido[2,3-b]pyrazine precursor, followed by its conversion to the desired chloromethyl derivative.
Common precursors for the chloromethyl group include the methyl group (-CH₃) and the hydroxymethyl group (-CH₂OH).
From a 3-Methyl Precursor: The synthesis of 3-methylpyrido[2,3-b]pyrazine (B1613028) can be achieved through the cyclocondensation of 2,3-diaminopyridine with pyruvaldehyde. The subsequent chlorination of the methyl group can be accomplished using various reagents. Free-radical chlorination using N-chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide or AIBN is a common method for benzylic and allylic chlorination and could be applicable here.
From a 3-Hydroxymethyl Precursor: The synthesis of (pyrido[2,3-b]pyrazin-3-yl)methanol can be envisioned through several routes, including the reduction of a 3-carboxy or 3-alkoxycarbonyl derivative, which in turn can be prepared from the cyclocondensation of 2,3-diaminopyridine with a suitable keto-acid or keto-ester. Once the hydroxymethyl precursor is obtained, it can be readily converted to the chloromethyl derivative using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), is another effective method for this transformation.
| Precursor at C3 | Transformation | Reagents |
| -CH₃ | Free-Radical Chlorination | N-Chlorosuccinimide (NCS), Benzoyl Peroxide |
| -CH₂OH | Chlorination | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |
| -CH₂OH | Appel Reaction | Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) |
This precursor-based approach offers greater control and is generally more successful for introducing a chloromethyl group onto the electron-deficient pyrido[2,3-b]pyrazine ring system compared to direct chloromethylation methods.
Optimization of Reaction Conditions and Yields
The preparation of 3-(chloromethyl)pyrido[2,3-b]pyrazine typically involves a multi-step synthesis. A common and effective strategy is the conversion of a precursor, (pyrido[2,3-b]pyrazin-3-yl)methanol, into the desired chloromethyl derivative. The optimization of this conversion is paramount for an efficient synthetic route.
Catalyst Systems and Solvent Effects
The chlorination of (pyrido[2,3-b]pyrazin-3-yl)methanol can be achieved using various chlorinating agents, with the choice of catalyst and solvent playing a crucial role in the reaction's success. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are commonly employed reagents for such transformations. ikm.org.my The reaction mechanism often involves the formation of a chlorosulfite or a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion.
The selection of a suitable solvent is critical as it can influence the reaction rate, yield, and the formation of byproducts. Non-polar aprotic solvents are often preferred to avoid unwanted side reactions.
Table 1: Catalyst Systems and Solvent Effects on the Chlorination of (pyrido[2,3-b]pyrazin-3-yl)methanol
| Chlorinating Agent | Catalyst | Solvent | Typical Yield (%) | Reference |
| Thionyl Chloride (SOCl₂) | Pyridine (catalytic) | Dichloromethane (B109758) (DCM) | 85-95 | ikm.org.my |
| Thionyl Chloride (SOCl₂) | Dimethylformamide (DMF, catalytic) | Chloroform | 80-90 | Analogous Reactions |
| Phosphorus Oxychloride (POCl₃) | None | Acetonitrile | 75-85 | ikm.org.my |
| 2,4,6-Trichloro-1,3,5-triazine | Dimethyl Sulfoxide (B87167) (DMSO) | Dichloromethane (DCM) | High | Analogous Reactions organic-chemistry.org |
Note: Data is based on reported syntheses of analogous heterocyclic compounds and may serve as a starting point for the optimization of the synthesis of this compound.
Research on related heterocyclic systems has shown that for the chlorination of benzylic alcohols, a combination of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide in a neutral medium can provide high yields rapidly. organic-chemistry.org This suggests an alternative catalytic system that could be explored for the synthesis of the title compound. The use of a catalytic amount of pyridine with thionyl chloride is a well-established method for converting alcohols to chlorides, proceeding through an Sₙ2 mechanism, particularly with primary alcohols like (pyrido[2,3-b]pyrazin-3-yl)methanol.
Temperature and Pressure Influence
Temperature is a critical parameter in the synthesis of this compound. The chlorination reaction is typically conducted at controlled temperatures to minimize the formation of impurities.
The reaction of (pyrido[2,3-b]pyrazin-3-yl)methanol with thionyl chloride is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature or gently heated to drive the reaction to completion. Refluxing the reaction mixture may be necessary in some cases to ensure complete conversion, but this can also lead to the formation of degradation products.
Pressure is not typically a critical parameter for the chlorination of heterocyclic alcohols with common laboratory reagents like thionyl chloride or phosphorus oxychloride, as these reactions are generally carried out at atmospheric pressure.
Table 2: Influence of Temperature on the Chlorination of (pyrido[2,3-b]pyrazin-3-yl)methanol with Thionyl Chloride in Dichloromethane
| Temperature (°C) | Reaction Time (h) | Observed Outcome |
| 0 to Room Temperature | 2-4 | Good conversion, minimal byproducts |
| Reflux (approx. 40 °C) | 1-2 | Complete conversion, potential for increased impurities |
| > 50 | - | Increased risk of degradation and side reactions |
Note: This data is illustrative and based on general principles of organic synthesis for similar compounds.
Purification and Isolation Techniques in the Synthesis of this compound
The purification of this compound is a crucial step to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.
Following the completion of the reaction, the typical work-up procedure involves quenching the excess chlorinating agent, followed by an aqueous work-up to remove inorganic salts and other water-soluble impurities. An extraction with a suitable organic solvent, such as dichloromethane or ethyl acetate, is then performed to isolate the crude product.
Column Chromatography:
Silica gel column chromatography is a widely used and effective method for the purification of this compound and its analogues. A solvent system with a gradient of polarity, such as a mixture of hexane (B92381) and ethyl acetate, is commonly employed to separate the desired product from starting materials and byproducts.
Recrystallization:
Recrystallization is another powerful technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is critical for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. This allows for the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.
Table 3: Purification and Isolation Techniques for this compound
| Technique | Details | Expected Purity |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | >95% |
| Recrystallization | Solvent System: Ethanol/Water or Ethyl Acetate/Hexane | >98% |
Note: The choice of purification technique and specific conditions should be optimized based on the crude product's characteristics.
The final isolated product is typically characterized by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure and purity.
Reactivity and Chemical Transformations of 3 Chloromethyl Pyrido 2,3 B Pyrazine
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chlorine atom of the chloromethyl group serves as an excellent leaving group, facilitating reactions with a diverse range of nucleophiles. This reactivity is a cornerstone for the synthesis of various derivatives, enabling the facile introduction of nitrogen, oxygen, sulfur, and carbon-based substituents. These transformations are typically carried out under standard nucleophilic substitution conditions.
Amination Reactions for Nitrogen-Containing Derivatives
The displacement of the chloride by nitrogen nucleophiles is a common and efficient method for producing aminomethyl derivatives of the pyrido[2,3-b]pyrazine (B189457) scaffold. Primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, readily react with 3-(chloromethyl)pyrido[2,3-b]pyrazine. These reactions are generally performed in the presence of a base, such as potassium carbonate or triethylamine, in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The base neutralizes the hydrogen chloride generated during the reaction, driving it to completion. A variety of substituted piperazines and other amines have been successfully coupled using this method, leading to a library of compounds with diverse functionalities.
| Nitrogen Nucleophile | Base | Solvent | Product |
|---|---|---|---|
| 1-(Pyridin-2-yl)piperazine | Potassium Carbonate | DMF | 3-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[2,3-b]pyrazine |
| Morpholine | Potassium Carbonate | Acetonitrile | 3-(Morpholinomethyl)pyrido[2,3-b]pyrazine |
| 1-Boc-piperazine | Potassium Carbonate | DMF | tert-Butyl 4-((pyrido[2,3-b]pyrazin-3-yl)methyl)piperazine-1-carboxylate |
| N-Methylpiperazine | Potassium Carbonate | DMF | 3-((4-Methylpiperazin-1-yl)methyl)pyrido[2,3-b]pyrazine |
Etherification and Esterification for Oxygen-Containing Derivatives
Oxygen-based nucleophiles, such as phenols and alkoxides, can displace the chloride to form ether linkages. These reactions, analogous to the Williamson ether synthesis, typically require a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. Common bases include potassium carbonate or sodium hydride, and solvents like DMF are often employed. This method allows for the synthesis of a range of aryloxymethyl and alkoxymethyl derivatives. While direct esterification via carboxylate nucleophiles is less commonly documented for this specific substrate, it remains a chemically feasible transformation under appropriate conditions.
| Oxygen Nucleophile | Base | Solvent | Product |
|---|---|---|---|
| 4-Fluorophenol | Potassium Carbonate | DMF | 3-((4-Fluorophenoxy)methyl)pyrido[2,3-b]pyrazine |
| 3,4-Difluorophenol | Potassium Carbonate | DMF | 3-((3,4-Difluorophenoxy)methyl)pyrido[2,3-b]pyrazine |
| Phenol | Potassium Carbonate | DMF | 3-(Phenoxymethyl)pyrido[2,3-b]pyrazine |
Thiolation and Sulfonylation for Sulfur-Containing Derivatives
Sulfur nucleophiles, particularly thiols, are highly effective for substitution reactions with this compound, leading to the formation of thioether derivatives. Thiolates, generated by treating thiols with a base like potassium carbonate, are potent nucleophiles that readily displace the chloride. These reactions are typically fast and efficient, proceeding smoothly in polar aprotic solvents. This approach has been utilized to synthesize various arylthiomethyl compounds. Reactions with sulfonylating agents are less reported but represent a viable route for creating sulfone derivatives.
| Sulfur Nucleophile | Base | Solvent | Product |
|---|---|---|---|
| 4-Fluorothiophenol | Potassium Carbonate | DMF | 3-(((4-Fluorophenyl)thio)methyl)pyrido[2,3-b]pyrazine |
| 4-Chlorothiophenol | Potassium Carbonate | DMF | 3-(((4-Chlorophenyl)thio)methyl)pyrido[2,3-b]pyrazine |
| Thiophenol | Potassium Carbonate | DMF | 3-((Phenylthio)methyl)pyrido[2,3-b]pyrazine |
Reactions with Carbon Nucleophiles for Alkylation and Arylation
The formation of new carbon-carbon bonds via reaction with carbon nucleophiles represents a powerful strategy for elaborating the structure of this compound. While specific examples directly employing this substrate are not extensively documented in readily available literature, analogous reactions are well-established in organic synthesis. Suitable carbon nucleophiles would include organometallic reagents (e.g., Grignard or organolithium reagents), enolates, or cyanide ions. Such reactions would extend the carbon framework, leading to alkylated or arylated products, further increasing the molecular complexity and diversity of accessible derivatives.
Modification of the Pyrido[2,3-b]pyrazine Ring System
Beyond the versatile chemistry of the chloromethyl group, the pyrido[2,3-b]pyrazine core itself can be chemically modified. This allows for the introduction of substituents at various positions on the bicyclic aromatic system, complementing the derivatization at the 3-position.
Functionalization at Other Ring Positions
The pyrido[2,3-b]pyrazine ring is amenable to functionalization, particularly through electrophilic substitution or metal-catalyzed cross-coupling reactions. For related 2,3-disubstituted pyrido[2,3-b]pyrazine scaffolds, methods for halogenation have been developed. For instance, deprotometalation using a strong base followed by trapping with an iodine source can introduce an iodine atom selectively at the 8-position. mdpi.com
This halogenated intermediate becomes a valuable precursor for a variety of palladium-catalyzed cross-coupling reactions. For example, 8-iodo or 7-bromo derivatives of the pyrido[2,3-b]pyrazine system have been shown to undergo Suzuki coupling with arylboronic acids to form C-C bonds, and Buchwald-Hartwig amination or Ullmann condensation to form C-N bonds. mdpi.comresearchgate.net These reactions introduce aryl or amino groups onto the pyridine (B92270) portion of the fused ring system, significantly expanding the structural diversity of the molecule. While these examples start from derivatives other than this compound, they establish the chemical feasibility of functionalizing the ring, a strategy that could be applied to further modify the target compound.
Ring Annulation and Fused Heterocycle Formation
The this compound moiety is a valuable precursor for the construction of fused heterocyclic systems. The chloromethyl group can react with dinucleophiles in a sequential or one-pot manner to form new rings, a process known as ring annulation. These reactions typically proceed via an initial nucleophilic substitution of the chloride, followed by an intramolecular cyclization.
One common strategy involves the reaction with 1,2-dinucleophiles. For instance, reaction with ethylenediamine (B42938) would be expected to yield a piperazinone ring fused to the pyrazine (B50134) ring of the parent scaffold. Similarly, reaction with 2-aminoethanol or 2-aminothiophenol (B119425) could lead to the formation of fused morpholinone or thiomorpholinone rings, respectively. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-(chloromethyl)quinoxalines provides a strong basis for these predicted transformations.
Table 1: Predicted Ring Annulation Reactions of this compound with Dinucleophiles
| Dinucleophile | Expected Fused Heterocycle |
| Ethylenediamine | Imidazo[1,2-a]pyrido[2,3-b]pyrazine derivative |
| 2-Aminoethanol | Oxazolo[3,2-a]pyrido[2,3-b]pyrazine derivative |
| 2-Aminophenol | Benzoxazolo[3,2-a]pyrido[2,3-b]pyrazine derivative |
| 1,2-Phenylenediamine | Benzimidazo[1,2-a]pyrido[2,3-b]pyrazine derivative |
Intramolecular cyclization strategies can also be employed to generate fused systems. If a nucleophilic group is present elsewhere on the pyrido[2,3-b]pyrazine core, or is introduced as part of a substituent, it can undergo an intramolecular reaction with the chloromethyl group to form a new ring. The regioselectivity of such cyclizations would be governed by the length and nature of the linking chain, following established principles of ring formation.
Oxidation and Reduction Chemistry
The chloromethyl group of this compound can undergo both oxidation and reduction, providing access to a wider range of functional groups at the 3-position.
Oxidation:
Oxidation of the chloromethyl group can lead to the formation of the corresponding aldehyde, 3-formylpyrido[2,3-b]pyrazine, or carboxylic acid, pyrido[2,3-b]pyrazine-3-carboxylic acid. Common methods for the oxidation of benzylic-type halides to aldehydes include the Kornblum oxidation (using dimethyl sulfoxide (B87167), DMSO) or the Sommelet reaction (using hexamine). Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and avoid undesired side reactions on the electron-deficient heterocyclic core.
Reduction:
Reduction of the 3-(chloromethyl) group to a 3-methyl group can be accomplished through various methods. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source is a common and efficient method. Other reducing agents, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, or zinc in acetic acid, could also be employed. The resulting 3-methylpyrido[2,3-b]pyrazine (B1613028) can serve as a precursor for further functionalization.
A study on the photo-oxidation of pyrido[2,3-b]pyrazine in the presence of methanol (B129727) has shown that the heterocyclic system can participate in excited-state proton-coupled electron transfer (PCET) reactions. This suggests that the pyrido[2,3-b]pyrazine core is susceptible to oxidative processes under specific conditions, which should be a consideration when planning oxidation reactions of the chloromethyl group.
Table 2: Potential Oxidation and Reduction Products of this compound
| Reaction Type | Reagent(s) | Product |
| Oxidation to Aldehyde | DMSO, NaHCO₃ (Kornblum) | 3-Formylpyrido[2,3-b]pyrazine |
| Oxidation to Carboxylic Acid | KMnO₄ | Pyrido[2,3-b]pyrazine-3-carboxylic acid |
| Reduction to Methyl | H₂, Pd/C | 3-Methylpyrido[2,3-b]pyrazine |
Palladium- and Copper-Catalyzed Coupling Reactions Involving Pyrido[2,3-b]pyrazine Derivatives
The pyrido[2,3-b]pyrazine scaffold is amenable to palladium- and copper-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While many examples in the literature utilize bromo-substituted pyrido[2,3-b]pyrazines, the 3-(chloromethyl) group can also be expected to participate in certain coupling reactions, analogous to the reactivity of benzylic chlorides.
Palladium-Catalyzed Reactions:
The 3-(chloromethyl) group can be considered a pseudo-benzylic halide. Such compounds are known to undergo various palladium-catalyzed cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives in the presence of a palladium catalyst and a base to form 3-arylmethyl- or 3-vinylmethyl-pyrido[2,3-b]pyrazines.
Sonogashira Coupling: Coupling with terminal alkynes, typically in the presence of both palladium and copper catalysts, to yield 3-alkynyl-methyl-pyrido[2,3-b]pyrazines.
Heck Coupling: While less common for benzylic halides, under specific conditions, coupling with alkenes might be achievable.
Buchwald-Hartwig Amination: Reaction with amines to form 3-(aminomethyl)pyrido[2,3-b]pyrazine derivatives.
The reactivity of the chloromethyl group in these couplings may require specific catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition step, which can be challenging for C(sp³)-Cl bonds.
Copper-Catalyzed Reactions:
Copper-catalyzed reactions also offer a range of possibilities for the functionalization of this compound. For instance, copper-catalyzed coupling with phenols or thiols can provide access to the corresponding 3-(phenoxymethyl)- and 3-(phenylthiomethyl)-pyrido[2,3-b]pyrazine derivatives. Copper catalysis is also instrumental in certain C-N bond-forming reactions.
The pyrido[2,3-b]pyrazine core itself is generally stable under these coupling conditions, as demonstrated by successful Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions on 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine. nih.gov This stability allows for selective functionalization at the chloromethyl position.
Table 3: Potential Palladium- and Copper-Catalyzed Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-(Arylmethyl)pyrido[2,3-b]pyrazine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Prop-2-ynyl)pyrido[2,3-b]pyrazine derivative |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 3-(Anilinomethyl)pyrido[2,3-b]pyrazine |
| Ullmann-type (O-arylation) | Phenol | CuI, Cs₂CO₃ | 3-(Phenoxymethyl)pyrido[2,3-b]pyrazine |
Computational and Theoretical Investigations of 3 Chloromethyl Pyrido 2,3 B Pyrazine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules. These methods provide a detailed picture of electron distribution, molecular geometry, and orbital energies.
DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule. For the pyrido[2,3-b]pyrazine (B189457) core, studies on various derivatives show a generally planar and rigid fused ring system. nih.govrsc.orgrsc.org The introduction of a 3-(chloromethyl) group introduces a degree of conformational flexibility primarily concerning the rotation around the C3-C(methylene) single bond.
To approximate the geometric parameters of the substituent, data from a DFT study on the analogous molecule, 4-chloromethyl pyridine (B92270) hydrochloride, calculated at the B3LYP/6-311++G(d,p) level of theory, can be referenced. ijcrt.org The optimization of this structure reveals key bond lengths and angles that are expected to be similar in 3-(Chloromethyl)pyrido[2,3-b]pyrazine. The sp2 hybridization of the ring carbon (C3) and the sp3 hybridization of the methylene (B1212753) carbon lead to specific geometric features. The bond angle between the ring, the methylene carbon, and the chlorine atom is a critical parameter influencing the substituent's orientation.
Table 1: Predicted Geometric Parameters for the Chloromethyl Substituent (Based on 4-Chloromethyl Pyridine Hydrochloride Analogue) Data sourced from a DFT study at the B3LYP/6-311++G(d,p) level of theory. ijcrt.org
| Parameter | Type | Predicted Value |
|---|---|---|
| C(ring)-C(methylene) | Bond Length | ~1.51 Å |
| C(methylene)-H | Bond Length | ~1.09 Å |
| C(methylene)-Cl | Bond Length | ~1.82 Å |
| ∠ C(ring)-C(methylene)-H | Bond Angle | ~110.1° |
| ∠ C(ring)-C(methylene)-Cl | Bond Angle | ~112.5° |
| ∠ H-C(methylene)-Cl | Bond Angle | ~107.5° |
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. mdpi.com The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The difference in their energies, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. mdpi.com
For the parent pyrido[2,3-b]pyrazine scaffold, the HOMO and LUMO are typically π-orbitals distributed across the fused aromatic ring system. rsc.org The introduction of a chloromethyl group (-CH2Cl) at the 3-position is expected to influence the orbital energies. As an electron-withdrawing group, it would stabilize both the HOMO and LUMO, leading to a potential modulation of the energy gap. nih.gov
Computational studies on substituted pyrido[2,3-b]pyrazines show that the HOMO-LUMO gap can be tuned by different functional groups, with reported theoretical gaps for various derivatives often falling in the range of 3.4 to 4.0 eV. nih.govrsc.org A DFT study on 4-chloromethyl pyridine hydrochloride calculated a HOMO-LUMO energy gap of approximately 5.9 eV, indicating high kinetic stability. ijcrt.org This value provides a reference point for the electronic influence of the chloromethyl group on a nitrogen-containing heterocycle.
Table 2: Representative Frontier Orbital Energies (Based on 4-Chloromethyl Pyridine Hydrochloride Analogue) Data sourced from a DFT study at the B3LYP/6-311++G(d,p) level of theory. ijcrt.org
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.95 |
| LUMO | -2.05 |
| Energy Gap (ΔE) | 5.90 |
The HOMO is typically localized over the π-system of the fused rings, while the LUMO is also distributed across the aromatic core, with potential contributions from the substituent. This distribution dictates the sites most susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For nitrogen-containing heterocycles like pyrido[2,3-b]pyrazine, the most negative potential is consistently located around the lone pairs of the nitrogen atoms, making them primary sites for hydrogen bonding and protonation. researchgate.netpnas.org The hydrogen atoms on the aromatic rings typically exhibit positive potential. The introduction of the chloromethyl group significantly alters the local electrostatic potential. Due to the high electronegativity of the chlorine atom, the region around it will be strongly negative, while the adjacent methylene carbon and its hydrogen atoms will exhibit a positive potential, making the carbon a potential site for nucleophilic substitution. ijcrt.org
Molecular Dynamics Simulations and Conformational Analysis
While extensive molecular dynamics (MD) simulations for this compound are not widely reported in the literature, the primary focus of such a study would be the conformational dynamics of the chloromethyl side chain. The main degree of freedom is the rotation around the single bond connecting the pyrazine (B50134) ring to the methylene carbon (C3-C(methylene)).
Conformational analysis would aim to identify the lowest energy rotamers. These conformations are determined by a balance of steric hindrance between the chlorine atom and adjacent atoms on the pyridine ring, as well as electronic effects like hyperconjugation. It is expected that conformations minimizing steric clash would be energetically favored. MD simulations could provide further insight into the flexibility of this bond at different temperatures and in various solvent environments, revealing the population distribution of different conformers and the energy barriers for their interconversion. cwu.edu
Theoretical Studies of Reaction Mechanisms and Pathways
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For molecules like this compound, computational studies can map out potential energy surfaces for various reactions, identify transition states, and calculate activation energies.
Potential theoretical investigations could include:
Nucleophilic Substitution: The methylene carbon of the chloromethyl group is an electrophilic center. Theoretical studies could model its reaction with various nucleophiles, determining whether the mechanism is SN1-like, SN2-like, or follows a different pathway.
Reactions at the Ring: The pyrido[2,3-b]pyrazine ring itself can undergo reactions such as electrophilic substitution or reactions with radicals. A computational study on the reaction of pyrazine with hydroxyl radicals, for instance, used DFT to show that the reaction can proceed via either hydrogen abstraction from a C-H bond or OH addition to a carbon site. researchgate.net Similar studies on the target molecule could predict the most likely sites of attack and the corresponding energy barriers, providing a detailed understanding of its reactivity.
Biological Activity and Mechanistic Studies of 3 Chloromethyl Pyrido 2,3 B Pyrazine Derivatives in Vitro Focus
Anticancer Potential and Cell-Based Assays
Target Identification and Enzymatic Inhibition (e.g., PIM-1 kinase, CDK2, FGFR, PI3K isozymes, phosphodiesterase 10)
The anticancer potential of pyrido[2,3-b]pyrazine (B189457) derivatives is often linked to their ability to inhibit specific protein kinases that are crucial for cancer cell proliferation and survival. nih.gov
PIM-1 Kinase and CDK2: The PIM-1 kinase, a serine/threonine kinase, is a key regulator of cell cycle progression and apoptosis. Certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated potent inhibitory activity against PIM-1 kinase. For instance, some compounds in this class have shown IC50 values as low as 11.4 nM and 17.2 nM, which is comparable to the known kinase inhibitor staurosporine (B1682477) (IC50 = 16.7 nM). rsc.org Molecular docking studies suggest these compounds bind effectively within the ATP-binding pocket of the PIM-1 protein. rsc.org Similarly, related heterocyclic structures like pyrazolo[3,4-b]pyridine derivatives have been identified as dual inhibitors of both Cyclin-Dependent Kinase 2 (CDK2) and PIM-1, suggesting that the broader pyridopyrazine scaffold is a promising template for developing inhibitors of these key cell cycle regulators. nih.gov
Fibroblast Growth Factor Receptor (FGFR): The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is another important target in cancer therapy. researchgate.net Pyrido[2,3-b]pyrazine derivatives have been rationally designed and evaluated as multi-kinase inhibitors, including targeting the PI3K pathway which is downstream of FGFR. researchgate.net Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have been discovered as potent FGFR kinase inhibitors. researchgate.net Erdafitinib, a pan-FGFR inhibitor with a quinoxaline (B1680401) (a pyrazine-benzene fused system) core, has shown potent inhibition of FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values of 1.2 nM, 2.5 nM, 3 nM, and 5.7 nM, respectively. nih.gov
PI3K Isozymes: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in human cancers. The scientific literature indicates that heterocyclic compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit selective inhibition of PI3K isozymes. nih.gov
The table below summarizes the inhibitory activities of selected pyrido[2,3-b]pyrazine and related derivatives against various kinases.
| Compound Class | Target Kinase | IC50 Values | Reference |
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 | 11.4 nM | rsc.org |
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 | 17.2 nM | rsc.org |
| Erdafitinib (Quinoxaline derivative) | FGFR1 | 1.2 nM | nih.gov |
| Erdafitinib (Quinoxaline derivative) | FGFR2 | 2.5 nM | nih.gov |
| Erdafitinib (Quinoxaline derivative) | FGFR3 | 3.0 nM | nih.gov |
| Erdafitinib (Quinoxaline derivative) | FGFR4 | 5.7 nM | nih.gov |
Structure-Activity Relationship (SAR) Analysis in Anticancer Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For fused pyrimidine (B1678525) derivatives, the nature and position of substituents significantly influence their cytotoxic activity.
In a study of pyrido[2,3-d] ikm.org.myrsc.orgcu.edu.egtriazolo[4,3-a]pyrimidin-5-ones, the substitution at position 3 was found to be a key determinant of cytotoxicity against the MCF7 human breast cancer cell line. cu.edu.eg Derivatives bearing a 3-chloromethyl group exhibited moderate cytotoxic activity, with IC50 values ranging between 9.07 and 14 µg/mL. cu.edu.eg This was in contrast to derivatives with H, CH3, or CO at the same position, which showed poor activity (IC50 > 20 µg/mL). cu.edu.eg The most potent compound in that particular series was a 3-amino derivative, which displayed an IC50 of 3.74 µg/mL. cu.edu.eg
For heterocyclic phenazinecarboxamides, which share some structural similarities, compounds with a fused five-membered heterocyclic ring were generally less potent than the corresponding pyrido[4,3-a]phenazines. nih.gov This highlights the importance of the specific heterocyclic ring system in determining anticancer activity. The SAR of s-triazine derivatives also indicates that the nature of the substituent groups is critical for their inhibitory effects on various protein kinases. mdpi.com
| Compound Series | Position 3 Substituent | Cytotoxicity (IC50 against MCF7) | Reference |
| Pyrido[2,3-d] ikm.org.myrsc.orgcu.edu.egtriazolo[4,3-a]pyrimidin-5-ones | Chloromethyl | 9.07 - 14 µg/mL | cu.edu.eg |
| Pyrido[2,3-d] ikm.org.myrsc.orgcu.edu.egtriazolo[4,3-a]pyrimidin-5-ones | Amino | 3.74 µg/mL | cu.edu.eg |
| Pyrido[2,3-d] ikm.org.myrsc.orgcu.edu.egtriazolo[4,3-a]pyrimidin-5-ones | H, CH3, or CO | > 20 µg/mL | cu.edu.eg |
Anti-inflammatory Properties and Related Biological Pathways
Pyrido[2,3-b]pyrazine derivatives have been investigated for their anti-inflammatory potential. researchgate.net The anti-inflammatory activity of nitrogen-containing heterocyclic compounds is well-established. ikm.org.my One of the key mechanisms underlying inflammation involves the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). ikm.org.my Inhibition of such cytokines is a major area of research for developing new anti-inflammatory agents. ikm.org.my
Electrochemical DNA Sensing and Interaction Studies
Novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have been synthesized and utilized for the first time in the electrochemical sensing of DNA. nih.govrsc.org These compounds can be incorporated into biosensors for detecting specific DNA sequences. nih.gov The interaction of these molecules with DNA can be monitored using techniques like cyclic voltammetry, which offers high sensitivity for detecting even low concentrations of DNA. nih.govmdpi.com The development of such electrochemical DNA biosensors holds promise for rapid and inexpensive diagnostics. nih.govmdpi.com
Antioxidant Activity Evaluation
The antioxidant properties of pyrido[2,3-b]pyrazine derivatives have been a subject of study. nih.gov Certain synthetic chalcone (B49325) derivatives containing a pyrazine (B50134) heterocycle have been evaluated for their radical scavenging and antioxidant capacities. mdpi.com The antioxidant activity of these compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures their ability to scavenge free radicals. rsc.org For instance, some pyrrolo[2,3-b]quinoxaline derivatives have been shown to be effective radical scavengers in this assay. rsc.org
Antiurease Activity
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by pathogens like Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating such infections. Novel pyrido[2,3-b]pyrazine derivatives have been evaluated for their in vitro antiurease activity, indicating another potential therapeutic application for this class of compounds. nih.gov
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to a protein target. semanticscholar.org This method is instrumental in understanding the mechanism of action and in the rational design of more potent inhibitors.
For pyrido[2,3-b]pyrazine and related derivatives, molecular docking studies have provided valuable insights into their interactions with various biological targets:
PIM-1 Kinase: Docking studies of pyrido[2,3-d]pyrimidine derivatives into the active site of PIM-1 kinase have elucidated the key binding interactions responsible for their inhibitory activity. rsc.org
KRAS Protein: Novel 3-substituted pyrido[2,3-b]pyrazine derivatives have been synthesized and their binding to the KRAS protein, a key oncogene, was investigated using molecular docking. ikm.org.my The studies revealed strong hydrogen bonding interactions with key amino acid residues like Asn116, Lys117, Asp119, and Ser145, with binding energies around -8.2 kcal/mol. ikm.org.my
CDK2: Computational analyses, including molecular docking and molecular dynamics simulations, have been used to understand the binding stability and interaction mechanisms of pyrazolo[3,4-b]pyridine derivatives with CDK2. nih.gov
These in silico studies complement experimental findings and provide a structural basis for the observed biological activities, guiding further optimization of these compounds. nih.govnih.gov
Identification of Key Binding Interactions (e.g., hydrogen bonding)
Molecular docking simulations have been a key tool in identifying the specific interactions between pyrido[2,3-b]pyrazine derivatives and their protein targets. These studies highlight that the binding mechanism often involves a combination of hydrogen bonds and hydrophobic interactions within the active site of the target protein. nih.gov
For instance, in a study involving 3-substituted pyrido[2,3-b]pyrazine derivatives targeting the KRAS protein, a key player in many cancers, specific binding interactions were identified. One derivative was found to form seven strong hydrogen bonds with the amino acids Gly13, Val29, Asn116, Asp119, Ser145, and Ala146. ikm.org.my Another derivative in the same study formed four hydrogen bonds with Asn116, Lys117, Asp119, and Ser145. ikm.org.my These interactions are crucial for the stable binding of the ligand in the protein's active site, forming the basis of its inhibitory action.
Most pyrazine-based kinase inhibitors are understood to function by competing with ATP for its binding pocket on the enzyme, a mechanism heavily reliant on the formation of hydrogen bonds and favorable hydrophobic contacts with key amino acid residues within this site. nih.gov
| Compound Derivative | Interacting Amino Acid Residues | Number of Hydrogen Bonds |
|---|---|---|
| Derivative A | Gly13, Val29, Asn116, Asp119, Ser145, Ala146 | 7 |
| Derivative B | Asn116, Lys117, Asp119, Ser145 | 4 |
Data sourced from molecular docking studies on 3-substituted pyrido[2,3-b]pyrazine derivatives. ikm.org.my
Ligand Efficiency and Binding Affinity Predictions
Binding affinity, a measure of the strength of the interaction between a ligand and its target, is a critical parameter in drug discovery. It can be predicted computationally through docking scores and validated experimentally through bioassays.
In silico studies of 3-substituted pyrido[2,3-b]pyrazine derivatives have predicted strong binding affinities with the KRAS protein, with binding energies calculated at -8.0 kcal/mol and -8.2 kcal/mol for different derivatives. ikm.org.my These favorable binding energies suggest a high affinity for the target, which is a prerequisite for potent biological activity.
The high binding affinity of the pyrido[2,3-b]pyrazine scaffold is further substantiated by experimental in vitro data. For example, novel pyrido[2,3-b]pyrazine derivatives have been synthesized as potential antitumor agents, demonstrating potent activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung carcinoma cell lines. nih.gov One particular compound, designated 7n, exhibited IC₅₀ values of 0.09 µM against PC9 cells and 0.15 µM against the resistant PC9-ER cell line, indicating it overcomes erlotinib (B232) resistance. nih.gov
Furthermore, the versatility of this scaffold is shown in its application as antiviral agents. A series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core were developed as inhibitors of human cytomegalovirus (HCMV) DNA polymerase. nih.gov A lead compound from this series demonstrated potent antiviral activity with an EC₅₀ of 0.33 µM and low cytotoxicity. nih.gov Such low IC₅₀ and EC₅₀ values are indicative of high binding affinity to the respective biological targets.
| Compound Series | Target | Metric | Value | Reference |
|---|---|---|---|---|
| 3-Substituted Pyrido[2,3-b]pyrazines | KRAS Protein | Binding Energy | -8.0 to -8.2 kcal/mol | ikm.org.my |
| Pyrido[2,3-b]pyrazine (Compound 7n) | PC9 Cells (Erlotinib-sensitive) | IC₅₀ | 0.09 µM | nih.gov |
| Pyrido[2,3-b]pyrazine (Compound 7n) | PC9-ER Cells (Erlotinib-resistant) | IC₅₀ | 0.15 µM | nih.gov |
| Pyrido[2,3-b]pyrazine (Compound 27) | HCMV Polymerase | EC₅₀ | 0.33 µM | nih.gov |
Exploration of Emerging Applications Beyond Biomedicine
Material Science Applications
The delocalized π-electron system and the inherent donor-acceptor character of the pyrido[2,3-b]pyrazine (B189457) nucleus make it an attractive candidate for the development of advanced materials with interesting optical and electronic properties.
Nonlinear optical (NLO) materials are crucial for a variety of photonic applications, including optical switching and data processing. The NLO response of a material is related to its molecular structure, and compounds with large hyperpolarizabilities are actively sought. Certain pyrido[2,3-b]pyrazine derivatives have been shown to exhibit significant NLO properties. rsc.org
A study involving a series of newly synthesized pyrido[2,3-b]pyrazine based heterocyclic compounds demonstrated their potential for NLO applications. rsc.org The investigation, which included both experimental and computational approaches, revealed that these compounds possess notable NLO responses. rsc.orgnih.gov Density Functional Theory (DFT) calculations were employed to determine key parameters that influence NLO activity, such as dipole moment (μ), average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities. rsc.orgnih.gov
One particular derivative, designated as compound 7 in the study, exhibited a remarkable NLO response, which was attributed to its lower energy gap and higher absorption wavelength. rsc.orgnih.gov The high NLO response of these pyrido[2,3-b]pyrazine-based compounds suggests their potential for use in the development of advanced NLO materials. rsc.orgnih.gov
Table 1: Calculated NLO Properties of a Pyrido[2,3-b]pyrazine Derivative (Compound 7)
| Parameter | Value | Unit |
| Average Polarizability (⟨α⟩) | 3.90 x 10-23 | esu |
| First Hyperpolarizability (βtot) | 15.6 x 10-30 | esu |
| Second Hyperpolarizability (⟨γ⟩) | 6.63 x 10-35 | esu |
Data sourced from a study on the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. rsc.orgnih.gov
The tunable electronic properties of pyrido[2,3-b]pyrazine derivatives make them promising candidates for use in a variety of electronic and optical devices. Their molecular structure, which can be readily modified, allows for the fine-tuning of their photophysical and electrochemical characteristics. researchgate.netrsc.org
In the field of organic electronics, donor-acceptor-donor (D-A-D) based pyrido[2,3-b]pyrazine amine derivatives have been investigated. researchgate.net These organic materials offer several advantages over traditional inorganic semiconductors, such as being lightweight, mechanically flexible, and having properties that can be tuned by altering their chemical structure. researchgate.net
Furthermore, pyrido[2,3-b]pyrazine-based materials have been developed as full-color fluorescent materials for high-performance Organic Light-Emitting Diodes (OLEDs). rsc.org By systematically adjusting the band gap, a wide range of emission colors from blue to red can be achieved. rsc.org Some of these materials also exhibit thermally activated delayed fluorescence (TADF), leading to high external quantum efficiencies in OLED devices. rsc.org
In the realm of electrochromic materials, pyrido[4,3-b]pyrazine-EDOT hybrid polymers have been synthesized and studied. semanticscholar.org These materials show promise for use in near-infrared electrochromic applications due to their excellent electrochromic performance and unique color-changing properties. semanticscholar.org
Agricultural Chemistry: Herbicide and Pesticide Development
The development of new and effective herbicides is crucial for modern agriculture. The pyrazine (B50134) ring is a component of some known herbicides, and research has extended to include pyrido[2,3-b]pyrazine derivatives as potential herbicidal agents. researchgate.netwipo.int
A patent application has described the use of pyrido[2,3-b]pyrazine derivatives for controlling plants or inhibiting plant growth. wipo.int This indicates commercial interest in this class of compounds for agricultural applications. The general structure of these compounds allows for various substitutions, which can be tailored to achieve desired herbicidal activity. wipo.int
The mode of action for some related heterocyclic compounds involves the inhibition of key plant enzymes. For instance, pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids have been developed as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net PPO is a critical enzyme in the chlorophyll (B73375) biosynthesis pathway, and its inhibition leads to phytotoxicity. While this study is on a related but different core structure, it highlights a potential mechanism of action that could be relevant for pyrido[2,3-b]pyrazine-based herbicides.
Role as Chemical Probes and Building Blocks in Organic Synthesis
The pyrido[2,3-b]pyrazine scaffold is a valuable building block in organic synthesis, providing a platform for the construction of more complex molecules. Its chemical reactivity and structural features allow for its incorporation into a wide range of compounds, including those with biological activity and interesting material properties.
3-Chloropyrido[2,3-b]pyrazine is an example of a pyrido[2,3-b]pyrazine derivative that serves as a heterocyclic building block. bldpharm.com The chloro substituent provides a reactive handle for further chemical modifications, such as nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.
The utility of the pyrido[2,3-b]pyrazine core as a building block is also demonstrated in medicinal chemistry research. In the development of transient receptor potential cation channel, subfamily V, member 1 (TRPV1) antagonists, a 1,8-naphthyridine (B1210474) core was replaced with a pyrido[2,3-b]pyrazine scaffold. nih.gov This strategic replacement led to the discovery of a compound with a significantly lower potential for the formation of reactive metabolites, highlighting the role of the pyrido[2,3-b]pyrazine moiety in improving the drug-like properties of a molecule. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel Derivatization Strategies for Enhanced Bioactivity
The inherent reactivity of the chloromethyl group at the 3-position of the pyrido[2,3-b]pyrazine (B189457) nucleus is a critical asset for developing new chemical entities with improved biological profiles. Future research will likely focus on nucleophilic substitution reactions to introduce a diverse range of functional groups. By strategically modifying this position, researchers can fine-tune the molecule's steric, electronic, and lipophilic properties to optimize interactions with biological targets.
Key derivatization strategies may include:
Formation of Ether and Thioether Linkages: Reaction with alcohols, phenols, and thiols can lead to the formation of ether and thioether derivatives. These linkages can alter the molecule's flexibility and lipophilicity, potentially leading to enhanced cell permeability and target engagement.
Carbon-Carbon Bond Formation: The use of organometallic reagents or other carbon nucleophiles can extend the carbon skeleton, allowing for the introduction of various alkyl, aryl, or acetylenic groups. These modifications can explore new binding pockets within a target protein.
These derivatization approaches will be crucial in expanding the chemical space around the pyrido[2,3-b]pyrazine core and systematically exploring structure-activity relationships (SAR).
Advanced Computational Modeling for Rational Design and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For 3-(Chloromethyl)pyrido[2,3-b]pyrazine and its derivatives, advanced computational techniques can provide deep insights into their mechanism of action and guide the rational design of more potent and selective compounds.
Future computational efforts will likely involve:
Molecular Docking and Dynamics Simulations: These methods can predict the binding modes of pyrido[2,3-b]pyrazine derivatives within the active sites of various biological targets. nih.gov For instance, modeling studies can identify key amino acid residues that interact with the ligand, providing a basis for designing modifications that enhance binding affinity. nih.gov
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and other QM methods can be used to calculate the electronic properties of the molecules, such as electrostatic potential and frontier molecular orbitals. rsc.orgnih.gov This information is vital for understanding the reactivity and interaction capabilities of the compounds. rsc.orgnih.gov
Pharmacophore Modeling: By analyzing a set of active derivatives, a pharmacophore model can be generated to define the essential structural features required for biological activity. nih.gov This model can then be used to virtually screen large compound libraries to identify new potential hits. nih.gov
These computational approaches, when used in conjunction with experimental data, will facilitate a more efficient lead optimization process, reducing the time and cost associated with synthesizing and testing new compounds.
Exploration of New Biological Targets and Pathways
Derivatives of the pyrido[2,3-b]pyrazine scaffold have already demonstrated a broad range of biological activities, suggesting that they may interact with multiple biological targets and pathways. Future research should aim to systematically explore these possibilities to uncover novel therapeutic applications.
Promising areas for investigation include:
Kinase Inhibition: The pyrido[2,3-b]pyrazine core is present in molecules that have shown inhibitory activity against various kinases, which are critical regulators of cellular processes and are often implicated in cancer. rsc.org Screening of derivative libraries against a panel of kinases could identify new and selective inhibitors.
Ion Channel Modulation: Certain heterocyclic compounds have been found to modulate the activity of ion channels. nih.gov Given the role of ion channels in numerous physiological processes, exploring the effects of this compound derivatives on different types of ion channels could lead to new treatments for neurological disorders, cardiovascular diseases, and pain. nih.gov
Antiviral and Antibacterial Activity: The pyrido[2,3-b]pyrazine nucleus is a component of compounds with demonstrated antimicrobial properties. nih.govnih.gov Further derivatization and screening could yield novel agents to combat drug-resistant pathogens.
The table below summarizes some of the known biological targets for pyrido[2,3-b]pyrazine derivatives, providing a foundation for future exploration.
| Biological Target/Pathway | Therapeutic Area |
| Wnt/β-catenin pathway | Cancer nih.gov |
| Human Cytomegalovirus (HCMV) Polymerase | Antiviral nih.govnih.gov |
| Tropomyosin receptor kinase A (TrkA) | Cancer, Pain nih.gov |
| PIM-1 Kinase | Cancer rsc.org |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Pain nih.gov |
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity. Integrating the synthesis of novel this compound derivatives with HTS methodologies will be crucial for accelerating the discovery of new lead compounds.
Future strategies should include:
Combinatorial Chemistry: The reactive nature of the chloromethyl group is well-suited for combinatorial synthesis, where a library of diverse derivatives can be generated by reacting the core structure with a variety of building blocks. snv63.ru
Development of Target-Based and Phenotypic Assays: Robust and miniaturized assays are needed to screen the compound libraries against specific molecular targets (e.g., enzymes, receptors) or for a desired cellular phenotype (e.g., cancer cell death, inhibition of viral replication).
Automation and Data Analysis: Utilizing automated liquid handling systems and sophisticated data analysis software will be essential for managing the large datasets generated from HTS campaigns and for identifying promising hits for further investigation.
By combining combinatorial synthesis with HTS, researchers can efficiently explore the vast chemical space accessible from the this compound scaffold and significantly increase the probability of discovering novel bioactive molecules.
Investigation into Diverse Material Science Applications
Beyond its biomedical potential, the pyrido[2,3-b]pyrazine core possesses electronic and photophysical properties that make it an attractive candidate for applications in material science. Future research in this area could unlock new technological advancements.
Potential material science applications include:
Organic Light-Emitting Diodes (OLEDs): The pyrido[2,3-b]pyrazine framework has been incorporated into fluorescent materials that exhibit emissions across the visible spectrum. rsc.org By systematically modifying the core and its substituents, it may be possible to fine-tune the emission color and efficiency, leading to the development of new materials for high-performance OLED displays. rsc.org
Electrochemical Sensors: The nitrogen atoms in the pyrazine (B50134) and pyridine (B92270) rings can coordinate with metal ions, making these compounds suitable for use as electrochemical sensors. rsc.org Research has shown that pyrido[2,3-b]pyrazine derivatives can be used for the electrochemical sensing of DNA. rsc.orgnih.gov Further development could lead to highly sensitive and selective sensors for a variety of analytes.
Nonlinear Optical (NLO) Materials: Some pyrido[2,3-b]pyrazine-based compounds have shown significant nonlinear optical properties, which are important for applications in telecommunications, optical computing, and data storage. rsc.orgnih.gov
The exploration of these material science applications represents a promising and relatively untapped area of research for this compound and its derivatives, potentially leading to the development of novel functional materials.
Q & A
Basic: What synthetic routes are commonly employed to prepare 3-(Chloromethyl)pyrido[2,3-b]pyrazine?
Answer: The compound is typically synthesized via:
- Suzuki-Miyaura Cross-Coupling : Using Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in DME-H₂O at 80°C, yielding 42–97% depending on substituents (e.g., phenyl, thienyl) .
- Cyclization Reactions : Condensation of diamines (e.g., 2,3-diaminopyridine) with glyoxals (e.g., 2-thienyl glyoxal) under acidic conditions, achieving up to 95% yield .
- Regioselective Chloromethylation : Direct functionalization via nucleophilic substitution or Friedel-Crafts alkylation, optimized using NaHCO₃ as a base .
Advanced: How can regioselectivity challenges in pyrido[2,3-b]pyrazine synthesis be addressed?
Answer:
- X-ray Crystallography : Resolve ambiguities in regioisomer formation (e.g., differentiating pyrido[2,3-b] vs. [3,2-b] isomers) .
- Microwave-Assisted Synthesis : Enhances regiocontrol by accelerating reaction kinetics (e.g., 433 K for 5 min reduces side products) .
- Chromatographic Separation : Flash chromatography (petroleum ether/ethyl acetate gradients) effectively isolates isomers .
Basic: What characterization techniques are critical for confirming structure and purity?
Answer:
- NMR/IR Spectroscopy : Assigns functional groups (e.g., chloromethyl peaks at δ 4.5–5.0 ppm in ¹H NMR) .
- Single-Crystal X-ray Diffraction : Resolves bond angles (e.g., dihedral angles between fused rings ≈34–59°) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z ≈ 195) .
Advanced: How can catalytic systems for Suzuki coupling be optimized to improve yields?
Answer:
- Ligand Selection : Pd(PPh₃)₄ outperforms other catalysts (e.g., 97% yield vs. 42% without ligand) .
- Solvent System : DME-H₂O (4:1) enhances solubility of boronic acids .
- Base Screening : NaHCO₃ (4 equiv.) minimizes side reactions vs. stronger bases .
Advanced: What computational methods predict photophysical properties of pyrido[2,3-b]pyrazine derivatives?
Answer:
- HOMO-LUMO Analysis : DFT calculations (e.g., Gaussian) reveal orbital overlaps (e.g., DEST = 0.01–0.23 eV) for OLED design .
- Thermally Activated Delayed Fluorescence (TADF) : Time-resolved spectroscopy measures reverse intersystem crossing (RISC) rates .
- Software Tools : SHELX suite refines crystallographic data to correlate structure with emission properties .
Basic: What purification methods are effective for isolating pyrido[2,3-b]pyrazine derivatives?
Answer:
- Flash Chromatography : Silica gel with gradients (e.g., petroleum ether/ethyl acetate) resolves polar byproducts .
- Recrystallization : Use n-hexane/diethyl ether (2:1) to obtain high-purity crystals .
Advanced: How can pyrido[2,3-b]pyrazine derivatives be tailored for OLED applications?
Answer:
- Donor-Acceptor Design : Incorporate dihydrophenazasiline donors to enhance TADF (e.g., EQE up to 20%) .
- Bandgap Tuning : Substituents (e.g., trifluoromethyl) adjust emission wavelengths (450–650 nm) .
- Aggregation-Induced Emission (AIE) : Bulky groups (e.g., triphenylamine) reduce quenching in solid state .
Advanced: What strategies mitigate unexpected byproducts in cyclization reactions?
Answer:
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N) tracks intermediates .
- Acid Catalysis : Glacial acetic acid suppresses side reactions (e.g., over-oxidation) .
- Reaction Monitoring : LC-MS identifies byproducts early for protocol adjustment .
Basic: How stable is this compound under varying conditions?
Answer:
- Thermal Stability : Decomposes above 200°C (TGA data) .
- Solvent Compatibility : Stable in DMSO, DMF; avoid strong acids/bases to prevent hydrolysis .
Advanced: How are bioactive derivatives designed for medicinal chemistry applications?
Answer:
- Structural Modifications : Introduce sulfonyl or morpholine groups to enhance FGFR inhibition .
- In Vitro Assays : Test kinase inhibition (IC₅₀) using recombinant enzymes (e.g., p38 MAP kinase) .
- Molecular Docking : Pyrazine nitrogen forms hydrogen bonds with FGFR1 hinge region (PDB: 3RHX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
